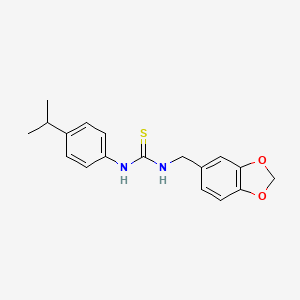

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea

CAS No.: 485370-60-3

Cat. No.: VC14899158

Molecular Formula: C18H20N2O2S

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 485370-60-3 |

|---|---|

| Molecular Formula | C18H20N2O2S |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea |

| Standard InChI | InChI=1S/C18H20N2O2S/c1-12(2)14-4-6-15(7-5-14)20-18(23)19-10-13-3-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |

| Standard InChI Key | DIHAIQMNURSQGG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |

Introduction

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea is an organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a benzodioxole moiety and a thiourea functional group. The benzodioxole structure is commonly associated with bioactive molecules, making this compound a subject of interest for further research into its pharmacological properties.

Synthesis

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with isopropyl aniline and thiourea. This method can be adapted for larger-scale production using continuous flow reactors to ensure consistent quality and yield.

Biological Activities

Thiourea derivatives, including 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea, are known for their diverse biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties, making them potential lead compounds in drug discovery and development.

Potential Applications

Given its structural features and potential biological activities, this compound is of interest for further research in medicinal chemistry. It may act as an enzyme inhibitor by binding to active sites or modulating receptor activity through interactions with receptor proteins. The precise pathways depend on the biological context and target molecules involved.

Chemical Reactivity

The compound can participate in several chemical reactions, highlighting its versatility in organic synthesis and potential for further functionalization. Typical reagents used in these reactions include various organic compounds that can react with the thiourea group or the benzodioxole ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume